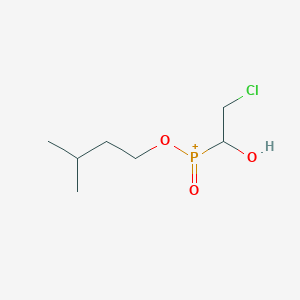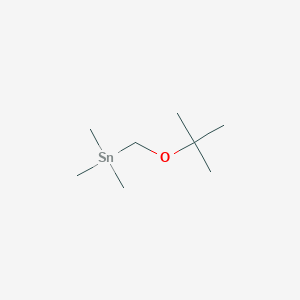
(tert-Butoxymethyl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Butoxymethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butoxymethyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxymethyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with tert-butoxymethyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+LiCH2O-t-Bu→(CH3)3SnCH2O-t-Bu+LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(tert-Butoxymethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Hydrostannation: The addition of this compound to alkenes and alkynes, forming organotin hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromides, iodides) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of lower oxidation state tin compounds.
科学的研究の応用
(tert-Butoxymethyl)(trimethyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (tert-Butoxymethyl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, facilitating various chemical transformations. The tert-butoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Trimethyltin Chloride: A precursor in the synthesis of (tert-Butoxymethyl)(trimethyl)stannane.
Tetramethyltin: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Used in similar hydrostannation reactions but with different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other organotin compounds.
特性
CAS番号 |
87996-28-9 |
|---|---|
分子式 |
C8H20OSn |
分子量 |
250.95 g/mol |
IUPAC名 |
trimethyl-[(2-methylpropan-2-yl)oxymethyl]stannane |
InChI |
InChI=1S/C5H11O.3CH3.Sn/c1-5(2,3)6-4;;;;/h4H2,1-3H3;3*1H3; |
InChIキー |
NXEHPZLXRJWXOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


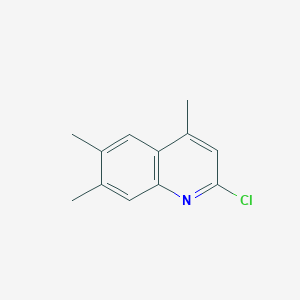
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
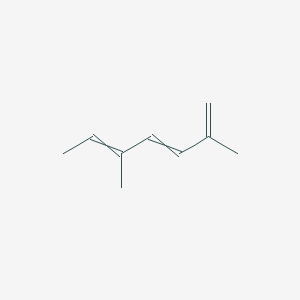

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
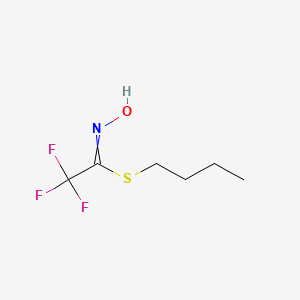

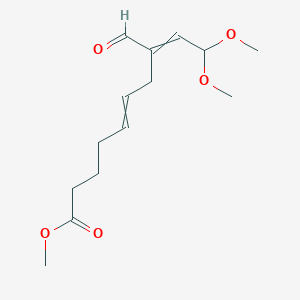
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
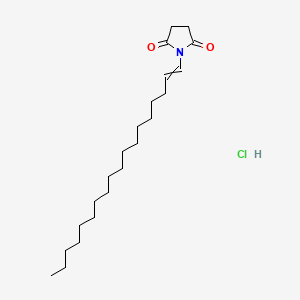
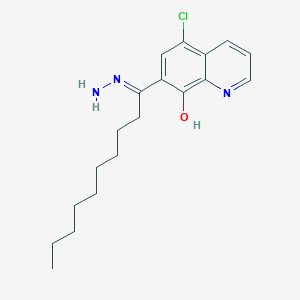
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
